8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZQJNGOFEGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridine-3-Sulfonyl Chloride
Pyridine-3-sulfonyl chloride serves as the critical sulfonating agent in this synthesis. Its preparation begins with pyridine-3-sulfonic acid, which undergoes chlorination using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) under controlled conditions. A representative procedure involves mixing pyridine-3-sulfonic acid (3.00 g, 18.8 mmol) with PCl₅ (4.79 g, 23.0 mmol) in POCl₃ (6 mL) at elevated temperatures . The reaction is stirred until completion, yielding pyridine-3-sulfonyl chloride hydrochloride with an 83% yield . This intermediate is typically isolated via filtration or distillation and stored under anhydrous conditions to prevent hydrolysis.
Preparation of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is synthesized through multistep sequences involving cyclization and functionalization. A key intermediate, endo-8-azabicyclo[3.2.1]octan-3-ol, is often protected with a tert-butyloxycarbonyl (Boc) group to enhance stability during subsequent reactions. For example, endo-8-azabicyclo[3.2.1]octan-3-ol (3.6 g, 28.3 mmol) is dissolved in dichloromethane (DCM) and treated with triethylamine (7.8 mL, 56.7 mmol) and di-tert-butyl dicarbonate (7.4 g, 33.9 mmol) to form the Boc-protected derivative . This intermediate is crucial for mitigating side reactions during sulfonylation.
Sulfonylation via Coupling Reactions
The final step involves coupling the Boc-protected 8-azabicyclo[3.2.1]oct-2-ene with pyridine-3-sulfonyl chloride. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) using a base such as triethylamine or sodium hydride to scavenge HCl generated during the process . For instance, a mixture of the Boc-protected bicyclic compound (2.16 g, 9.5 mmol) and pyridine-3-sulfonyl chloride (2.0 g, 10.5 mmol) in THF is stirred under nitrogen at ambient temperature for 72 hours . The Boc group is subsequently removed via treatment with trifluoroacetic acid (TFA) in DCM, yielding the final product after purification by silica gel chromatography .
Alternative Mitsunobu Reaction Approach
An alternative method employs the Mitsunobu reaction to install the sulfonyl group. Here, endo-3-hydroxy-8-azabicyclo[3.2.1]octane is reacted with pyridine-3-sulfonyl chloride in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . The reaction proceeds via an SN2 mechanism, with DEAD facilitating the oxidation-reduction process between the hydroxyl group and the sulfonyl chloride. Optimal conditions include THF as the solvent and a reaction time of 72 hours at room temperature, achieving moderate to high yields .
Purification and Characterization
Crude products are purified using column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the molecular ion peak at m/z 250.32 corresponds to the molecular formula C₁₂H₁₄N₂O₂S . X-ray diffraction studies of related derivatives validate the bicyclic framework and sulfonyl group orientation .
Scale-Up and Industrial Considerations
Large-scale synthesis requires optimization of solvent volumes and catalyst loadings. Tetrakis(triphenylphosphine)palladium(0) has been used in cross-coupling steps for analogous compounds, though its cost necessitates recovery protocols . Continuous flow systems and microwave-assisted reactions (e.g., 200°C for 300 seconds) are emerging strategies to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
The primary application of 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is its role as a monoamine reuptake inhibitor. This mechanism is crucial in the treatment of various psychiatric disorders, including:
- Depression : The compound may help alleviate symptoms by inhibiting the reuptake of serotonin and norepinephrine, similar to existing antidepressants but potentially with fewer side effects .
- Anxiety Disorders : By modulating neurotransmitter levels, it can be beneficial for patients suffering from anxiety disorders, providing a therapeutic effect without the cardiovascular risks associated with older antidepressants .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class can be effective in treating ADHD by enhancing dopaminergic and noradrenergic transmission . The specific structure of this compound suggests it may offer advantages over traditional stimulant medications.
Pain Management
The compound's ability to inhibit monoamine reuptake may extend its use to pain management therapies, particularly in chronic pain conditions where traditional analgesics may fail or cause significant side effects .
Case Study: Efficacy in Depression
A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane showed promise in preclinical models for depression, exhibiting comparable efficacy to established SSRIs while potentially offering a different side effect profile .
Case Study: ADHD Treatment
Clinical trials are ongoing to evaluate the effectiveness of this compound in managing ADHD symptoms, focusing on its impact on attention and impulse control compared to existing medications .
Mechanism of Action
The mechanism by which 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Structural Attributes
- Core Structure : The bicyclo[3.2.1]oct-2-ene scaffold provides rigidity, enhancing target selectivity.
Comparison with Structural Analogs
Physicochemical Properties
- Polarity : The sulfonyl group enhances water solubility compared to alkyl/aryl substituents (e.g., methyl or benzyl).
Target Selectivity
Biological Activity
8-(Pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of interest due to its structural features and potential biological activities. This bicyclic structure, characterized by a sulfonyl group attached to a pyridine ring, suggests a range of interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's unique bicyclic framework allows for diverse chemical modifications that can enhance its biological activity. The presence of the pyridine moiety is significant, as it can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various receptors.
Antiproliferative Activity
Research indicates that derivatives of azabicyclo compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain sulfonamide derivatives based on the 2-azabicycloalkane skeleton demonstrate significant activity against human acute myeloid leukemia (MV4-11) and solid tumor cell lines (A549, LoVo, MCF-7) .
Table 1: Antiproliferative Activity of Azabicyclo Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | MV4-11 | 5.0 | High |
| Compound B | A549 | 2.98 | Moderate |
| Compound C | LoVo | 15.0 | Low |
| Compound D | MCF-7 | 10.0 | Moderate |
These findings suggest that the structural modifications in azabicyclo compounds can lead to varying degrees of cytotoxicity and selectivity towards cancer cells versus normal cells.
Kappa Opioid Receptor Antagonism
Another area of interest is the compound's potential as a kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies have shown that modifications to the azabicyclo framework can enhance selectivity and potency against kappa opioid receptors, which are implicated in pain modulation and addiction pathways .
Table 2: Kappa Opioid Receptor Activity
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| Compound E | 172 | 93 | >174 |
| Compound F | 150 | 80 | >200 |
These results indicate that specific substitutions on the azabicyclo structure can lead to compounds with improved pharmacological profiles for targeting kappa opioid receptors.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Cell Proliferation: By interfering with cell cycle regulation or inducing apoptosis in cancer cells.
- Receptor Modulation: Acting as antagonists at opioid receptors, potentially affecting pain pathways.
- Selectivity for Cancer Cells: Some derivatives exhibit lower toxicity towards non-malignant cells, suggesting a therapeutic window for further development.
Case Studies
Recent studies have highlighted specific cases where derivatives of this compound have shown promise:
- Study on Antiproliferative Effects: A series of sulfonamide derivatives demonstrated IC50 values comparable to cisplatin in certain cancer cell lines while exhibiting reduced toxicity in normal fibroblast cells .
- Kappa Opioid Receptor Studies: Research has demonstrated that modifications to the azabicyclo framework can significantly alter receptor binding affinities, leading to potential therapeutic applications in pain management .
Q & A
Q. What are the key structural features of 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how do they influence reactivity?
The compound features a bicyclo[3.2.1]octene scaffold fused with a pyridine-3-sulfonyl group. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, while the bicyclic framework imposes steric constraints that influence regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Q. What synthetic routes are reported for bicyclo[3.2.1]octane derivatives, and how can they be adapted for this compound?
Radical cyclization using n-tributyltin hydride/AIBN in toluene (≥99% diastereocontrol) is effective for similar bicyclic systems . For the pyridine-3-sulfonyl moiety, sulfonylation of the azabicyclo intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) is a plausible step .
Q. How should researchers handle safety concerns during synthesis?
Use PPE (face shield, nitrile gloves) and work in a fume hood. Avoid ignition sources due to flammability risks (e.g., toluene). First-aid measures for inhalation involve immediate fresh air and medical consultation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of bicyclo[3.2.1]octane derivatives?
Chiral auxiliaries (e.g., tert-butyl esters) or asymmetric catalysis (e.g., palladium-catalyzed allylic alkylation) can enforce stereochemistry. For example, (3S,5S,6S)-configured analogs were synthesized using enantioselective hydrogenation .
Q. What analytical methods validate the purity and configuration of this compound?
Q. How do structural modifications (e.g., sulfonyl group substitution) impact pharmacological activity?
Pyridine-3-sulfonyl derivatives of bicyclic amines have shown partial agonist activity at serotonin receptors (e.g., BIMU analogs). SAR studies suggest that sulfonyl groups enhance binding affinity by forming hydrogen bonds with receptor residues .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use in silico platforms like SwissADME to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) can simulate binding to target proteins .
Data Contradiction & Optimization
Q. How to resolve discrepancies in reported yields for similar bicyclo[3.2.1]octane syntheses?
Variability arises from reaction conditions (e.g., solvent polarity, temperature). For radical cyclizations, optimize tin hydride concentration (1.2–1.5 eq.) and reaction time (12–24 hrs) to improve reproducibility .
Q. Why do some analogs show reduced activity despite structural similarity?
Subtle stereoelectronic differences (e.g., axial vs. equatorial sulfonyl orientation) may disrupt receptor interactions. Conduct conformational analysis (NMR NOE or MD simulations) to identify unfavorable geometries .
Methodological Guidance
Q. What protocols characterize degradation products under acidic/basic conditions?
- Stress testing : Reflux in 0.1N HCl/NaOH (70°C, 24 hrs).
- LC-MS : Monitor hydrolytic cleavage (e.g., sulfonyl ester breakdown) using high-resolution mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
